![molecular formula C11H14ClN3O B2586135 N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride CAS No. 1185401-36-8](/img/structure/B2586135.png)

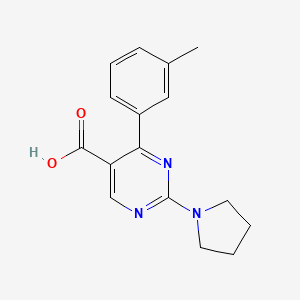

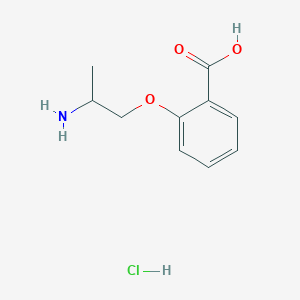

N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride” is a complex organic compound. It has been studied in the context of photophysical properties of iridium complexes . The compound is part of a broader class of 1,3,4-oxadiazole derivatives, which are known for their wide range of chemical and biological properties .

Synthesis Analysis

The synthesis of similar 1,3,4-oxadiazole derivatives involves reactions with aryl/heteroaryl/aliphatic carboxylic acid derivatives via acid-catalyzed dehydrative cyclization . Another method involves base-catalyzed condensation of hydrazide derivatives with carbon disulfide . A one-pot reaction involving (N-isocyanimine)triphenylphosphorane, tertiary amines, and carboxylic acids has also been reported to yield 1,3,4-oxadiazoles .

Molecular Structure Analysis

The molecular structure of “N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride” and similar compounds has been investigated using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations . These studies help in understanding the electronic structures, absorption and emission spectra, and charge transportation properties of these compounds .

Chemical Reactions Analysis

The chemical reactions involving “N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride” and similar compounds have been studied. For instance, the reaction of (N-isocyanimine)triphenylphosphorane, tertiary amines, and carboxylic acids resulted in the formation of 1,3,4-oxadiazoles .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar 1,3,4-oxadiazole derivatives have been analyzed using techniques such as FT-IR, NMR, and LC–MS . For instance, a similar compound was found to have a melting point of 133–135 °C .

Scientific Research Applications

Molecular Structure and Synthesis

The compound N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride is related to 1,3,4-oxadiazole derivatives, which have been extensively studied due to their interesting chemical properties and biological activities. A study explored the reactions of related compounds, leading to the synthesis of N-[(3,4-dichlorophenyl)ethyl]-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine and its derivatives. The research emphasized the importance of 1,3,4-oxadiazoles in synthesizing compounds with potential biological activities (Jäger et al., 2002).

Anticonvulsant Properties

Compounds related to 1,3,4-oxadiazoles, including semicarbazones, have been designed and synthesized based on pharmacophoric models for anticonvulsant activity. These compounds have been tested for their efficacy using various models, suggesting the significance of 1,3,4-oxadiazoles in developing potential anticonvulsant drugs (Rajak et al., 2010).

Analytical Chemistry Applications

Derivatives of 1,3,4-oxadiazole have been utilized as chemosensors. A study developed novel anion sensors based on 1,3,4-oxadiazole and phenol hydroxyl groups, indicating the compound's relevance in the field of analytical chemistry for sensing applications (Ma et al., 2013).

Pharmacological Potential

The pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, which are structurally related to N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride, has been investigated for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The results showed moderate inhibitory effects and affinity for various biological targets (Faheem, 2018).

Antimicrobial Activity

Several studies have synthesized new oxadiazoles derived from phenylpropionohydrazides and evaluated their antimicrobial activity. Some derivatives were found to possess significant activity against various bacterial and fungal strains, highlighting the antimicrobial potential of 1,3,4-oxadiazole derivatives (Fuloria et al., 2009).

Future Directions

Future research directions could include further exploration of the photophysical properties of iridium complexes with “N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride” and similar compounds . Additionally, the design of new iridium complexes by substituting phenyl rings with different groups could be an interesting area of study .

properties

IUPAC Name |

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c1-2-12-8-10-13-14-11(15-10)9-6-4-3-5-7-9;/h3-7,12H,2,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCPUNOUEKBVDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=NN=C(O1)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid](/img/structure/B2586053.png)

![5-Fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2586056.png)

![tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2586059.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2586063.png)

![N-(Benzo[d]thiazol-6-yl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)acrylamide](/img/structure/B2586066.png)

![2-[(4-Chlorophenyl)sulfonylmethyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2586070.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2586074.png)

![6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone](/img/structure/B2586075.png)